N-(2-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-9-5-4-8-15(16)12-21-18(24)13-23-19(25)11-10-17(22-23)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMVOLJNRGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, or various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The pharmacological and physicochemical properties of pyridazinone-acetamide derivatives are highly dependent on substituents and core modifications. Below is a comparative analysis with structurally related compounds:
Key Observations:
Core Heterocycle Influence: Pyridazinones (e.g., target compound, ) are associated with diverse targets, including anti-convulsant and enzyme inhibition (PRMT5), while quinazolinones () prioritize analgesic effects. Pyridinone derivatives () exhibit distinct receptor modulation (FPRs), highlighting the role of core heterocycles in target specificity.
Substituent Effects: Chlorobenzyl vs. Bromophenyl: The 2-chlorobenzyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to 4-bromophenyl in AMC3 . Dichloro Substitution: Dichloro-pyridazinones () show potent enzyme inhibition (PRMT5) but may face solubility challenges . Sulfonamide vs. Thioether: Sulfonamide-linked anilines () improve binding affinity, while methylthio groups () correlate with lower yields and variable activity.
Synthetic Efficiency :
- Microwave-assisted synthesis () achieves higher yields (80%) compared to traditional methods (: 10% for 8a), emphasizing the need for optimized protocols.
Pharmacological Gaps :
- While the target compound’s analogs show anti-convulsant activity, direct data on its efficacy are lacking. In contrast, PRMT5 inhibitors () and FPRs modulators () have well-documented targets.
Biological Activity
N-(2-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₅H₁₄ClN₃O and a molecular weight of approximately 285.74 g/mol. Its unique structure features a chlorobenzyl group and a pyridazinone moiety, which may influence its lipophilicity and bioavailability. The presence of the chlorobenzyl group is particularly noteworthy as it could enhance interactions with biological targets.
Mechanisms of Biological Activity
Preliminary studies have indicated that this compound exhibits anti-inflammatory properties and may play a role in modulating osteoclastogenesis. Osteoclasts are cells responsible for bone resorption, and their differentiation is crucial in conditions such as osteoporosis. Research suggests that compounds with similar structures can inhibit osteoclast differentiation, indicating potential therapeutic applications in bone health management .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate signaling pathways associated with osteoclastogenesis. This modulation occurs through the downregulation of key proteins involved in osteoclast differentiation. The compound's ability to influence these pathways positions it as a candidate for further exploration in treating osteoporosis and other bone-related diseases.
Antibacterial Activity
The antibacterial activity of related compounds has been documented, suggesting that this compound may also possess antimicrobial properties. For instance, derivatives with similar pyridazinone structures have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating the potential for broader pharmacological applications .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes some key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide | Piperazine ring, phenoxy group | Inhibits osteoclast differentiation |
| 2-(3-Methylphenoxy)acetamide | Simple phenoxy structure | Inhibits bone resorption |
| N-(piperazine-1-yl)phenyl-2-phenyloxyacetamide | Piperazine moiety | Antitumor activity |
This comparison highlights the diversity in biological activities among compounds sharing similar structural motifs, emphasizing the potential distinctiveness of this compound due to its specific combination of substituents .
Case Studies
Several case studies have investigated the pharmacological effects of pyridazinone derivatives, including those structurally related to this compound. For example, one study demonstrated significant inhibition of osteoclast differentiation in vitro when treated with similar compounds, underscoring the therapeutic potential for osteoporosis treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(2-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Substitution reactions under alkaline conditions to introduce chlorobenzyl or phenyl groups (e.g., using 2-chlorobenzylamine and 3-phenylpyridazinone precursors) .
Reduction steps with agents like iron powder in acidic media to generate intermediates such as aniline derivatives .
Condensation reactions with acetic acid derivatives under condensing agents (e.g., DCC or EDC) to form the acetamide backbone .
- Optimization : Reaction parameters like temperature (60–80°C), solvent choice (DMF or acetonitrile), and catalyst use (e.g., pyridine) are critical for yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98%) and monitor reaction progress (C18 columns, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 373.83 for C19H16ClN3O2) .
Q. What biological activities are reported for structurally related pyridazinone derivatives?
- Anti-inflammatory Activity : Fluorophenyl and chlorophenyl analogs show COX-2 inhibition (IC50: 0.8–2.3 µM) in RAW 264.7 macrophage models .
- Antimicrobial Potential : Derivatives with morpholine or thiophene substituents exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .
- Anticancer Effects : Pyridazinones with methoxyphenyl groups demonstrate cytotoxicity (IC50: 12–45 µM) in MCF-7 and A549 cell lines .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Substituent Effects :
- Methodological Approach : Use parallel synthesis and SAR analysis to optimize substituents for target selectivity .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG: -9.2 kcal/mol) to targets like EGFR or COX-2 .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR Modeling : Utilize Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Q. How can discrepancies between in vitro and in vivo data be resolved?
- Pharmacokinetic Profiling :
- In Vitro : Microsomal stability assays (t1/2 > 60 min) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) predict oral bioavailability .
- In Vivo : Rodent studies with LC-MS/MS quantification (plasma Cmax: 1.2 µg/mL at 2 h) identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
- Mitigation Strategy : Prodrug derivatization (e.g., esterification) or formulation optimization (nanoparticle encapsulation) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
